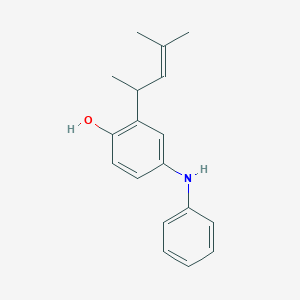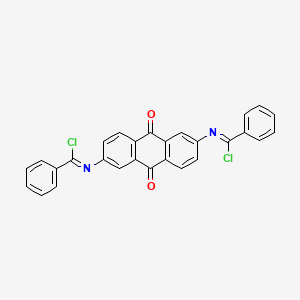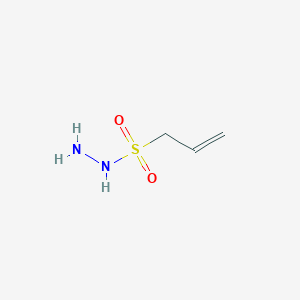![molecular formula C24H48N4V B14474630 Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] CAS No. 65367-10-4](/img/structure/B14474630.png)
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is a chemical compound that features a vanadium ion in the +4 oxidation state coordinated to four piperidin-1-yl methanide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] typically involves the reaction of vanadium tetrachloride with piperidin-1-yl methanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the vanadium precursor. The process involves the following steps:
- Dissolution of vanadium tetrachloride in an anhydrous solvent such as tetrahydrofuran (THF).
- Addition of piperidin-1-yl methanide to the solution.
- Stirring the reaction mixture at a low temperature to facilitate the formation of the desired complex.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides or other complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands around the vanadium center can be substituted with other ligands, resulting in new complexes with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium pentoxide, while reduction could produce vanadium(III) complexes.
Wissenschaftliche Forschungsanwendungen
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of diabetes and cancer.
Industry: It is used in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] exerts its effects involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, influencing the compound’s reactivity and stability. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but the compound’s redox properties play a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vanadium(4+) tetrakis[(pyrrolidin-1-yl)methanide]
- Vanadium(4+) tetrakis[(morpholin-1-yl)methanide]
- Vanadium(4+) tetrakis[(azepan-1-yl)methanide]
Uniqueness
Vanadium(4+) tetrakis[(piperidin-1-yl)methanide] is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. The presence of the piperidin-1-yl methanide ligands can influence the compound’s solubility, coordination behavior, and overall performance in various applications.
Eigenschaften
CAS-Nummer |
65367-10-4 |
|---|---|
Molekularformel |
C24H48N4V |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
1-methanidylpiperidine;vanadium(4+) |
InChI |
InChI=1S/4C6H12N.V/c4*1-7-5-3-2-4-6-7;/h4*1-6H2;/q4*-1;+4 |
InChI-Schlüssel |
MLEHKDXKVBWEFF-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[CH2-]N1CCCCC1.[V+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)

![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)







![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
